

Spectroscopic Profile of Brassidic Acid: A Technical Guide

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Compound of Interest

Compound Name: Brassidic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **brassidic acid**, a long-chain unsaturated fatty acid. The information presented herein is intended to support research and development activities by offering detailed spectral data and standardized experimental protocols.

Introduction

Brassidic acid, systematically known as (E)-docos-13-enoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula $C_{22}H_{42}O_2$. Its structure consists of a 22-carbon chain with a trans double bond between carbons 13 and 14. Understanding the spectroscopic properties of **brassidic acid** is crucial for its identification, characterization, and quantification in various matrices. This guide presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental methodologies.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **brassidic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **Brassidic Acid** ($CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~5.39	m	-CH=CH- (Olefinic protons)
~2.25	t	-CH ₂ -COOH (α -protons)
~1.98	m	=CH-CH ₂ - (Allylic protons)
~1.63	p	-CH ₂ -CH ₂ -COOH (β -protons)
~1.25	s (br)	-(CH ₂) _n - (Methylene chain)
~0.88	t	-CH ₃ (Terminal methyl protons)

Table 2: ¹³C NMR Spectroscopic Data for **Brassicidic Acid** (CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~180.3	C=O (Carboxyl)
~130.5	-CH=CH- (Olefinic)
~34.1	-CH ₂ -COOH (α -carbon)
~32.8	Allylic carbons
~29.7 - 29.1	-(CH ₂) _n - (Methylene chain)
~24.7	-CH ₂ -CH ₂ -COOH (β -carbon)
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃ (Terminal methyl)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **Brassicidic Acid** (Neat)

Frequency (cm ⁻¹)	Intensity	Assignment
~3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~2917	Strong	C-H stretch (asymmetric, CH ₂)
~2849	Strong	C-H stretch (symmetric, CH ₂)
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1465	Medium	C-H bend (CH ₂)
~1295	Medium	C-O stretch
~965	Medium	=C-H bend (trans-alkene)

Mass Spectrometry (MS)

Table 4: GC-MS Data for **Brassicic Acid** Methyl Ester (FAME)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
352	[M] ⁺	Molecular Ion
321	[M - OCH ₃] ⁺	
297	[M - C ₄ H ₇ O] ⁺ (McLafferty + 14)	
265	[M - C ₆ H ₁₁ O] ⁺	
74	100	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
55	Alkyl fragments	
41	Alkyl fragments	

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.

NMR Spectroscopy

- Weigh approximately 10-20 mg of **brassicidic acid** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.[\[1\]](#)
- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.[\[2\]](#)[\[3\]](#)
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[2\]](#)
- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-5 seconds.[\[1\]](#)
- Number of Scans: 16-64.
- Instrument: 100 MHz (or higher) NMR Spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled single-pulse sequence.

- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-10 seconds.[4][5]
- Number of Scans: 1024-4096 (or more, depending on sample concentration).

Infrared (IR) Spectroscopy

- Ensure the ATR crystal of the FT-IR spectrometer is clean.
- If **brassicidic acid** is solid at room temperature, gently warm a small amount of the sample until it melts.
- Apply a small drop of the molten **brassicidic acid** directly onto the center of the ATR crystal.[6][7]
- Alternatively, for KBr pellet method, grind 1-2 mg of solid **brassicidic acid** with ~100 mg of dry KBr powder and press into a transparent pellet.[7]
- Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

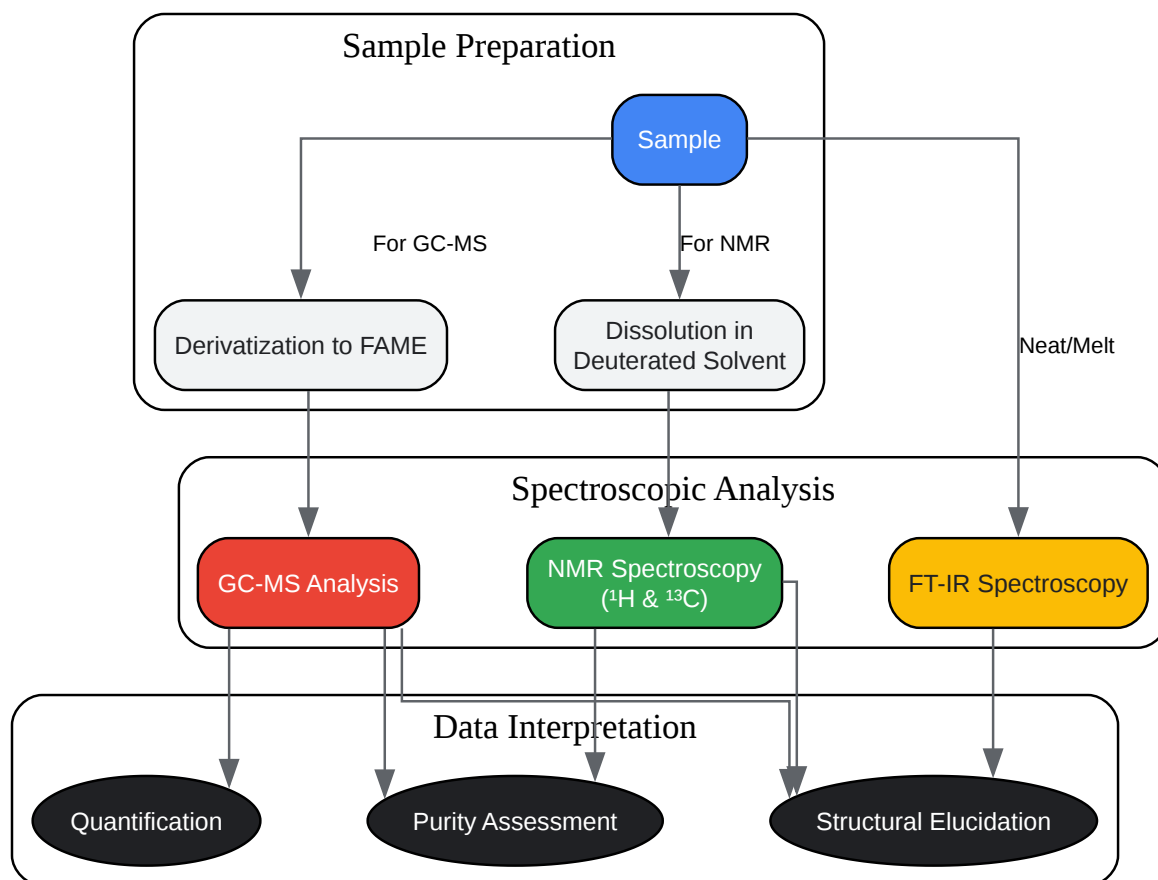
Mass Spectrometry (GC-MS)

- Weigh 1-10 mg of **brassicidic acid** into a screw-capped test tube.
- Add 2 mL of a 2% sulfuric acid solution in methanol.
- Seal the tube and heat at 50-60°C for at least 1 hour.
- After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

- Vortex the mixture and allow the layers to separate.
- Carefully transfer the upper hexane layer, containing the fatty acid methyl ester (FAME), to a clean vial for GC-MS analysis.
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- GC Column: A polar capillary column (e.g., DB-23 or similar) is recommended for FAME analysis.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 min.
 - Ramp to 220°C at 4°C/min.
 - Hold at 220°C for 10 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid like **brassicidic acid**.



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*Workflow for Spectroscopic Analysis of **Brassidic Acid**.*

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